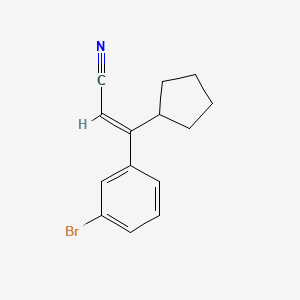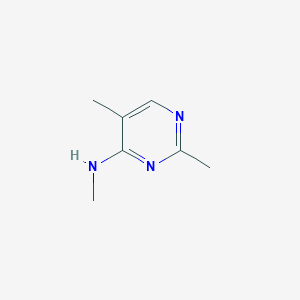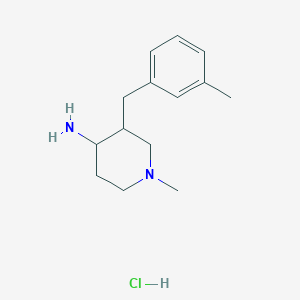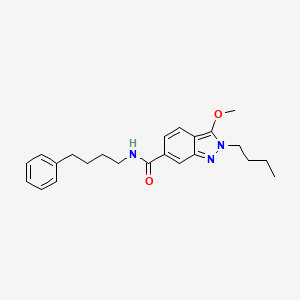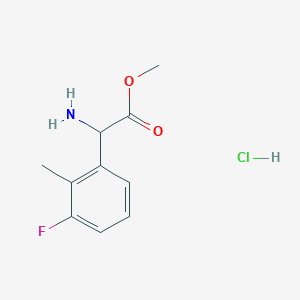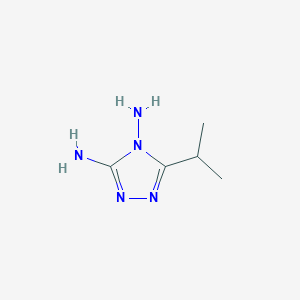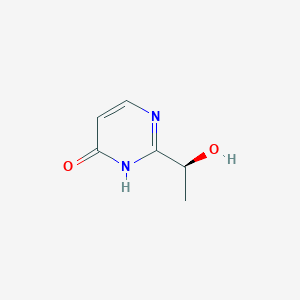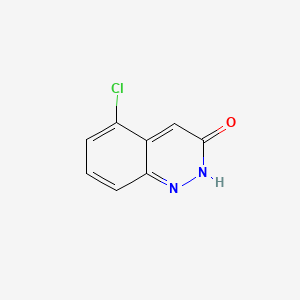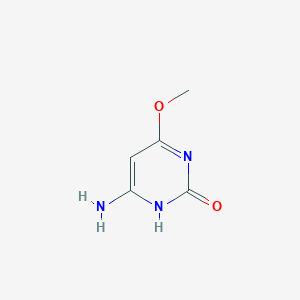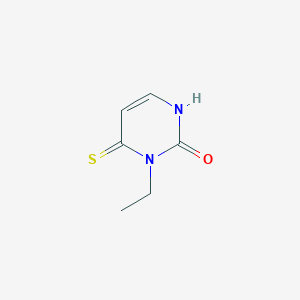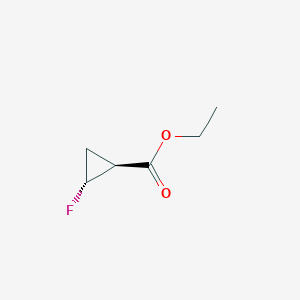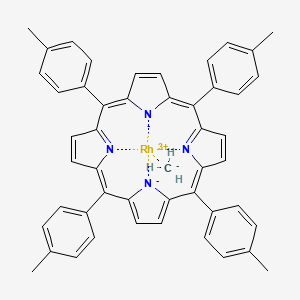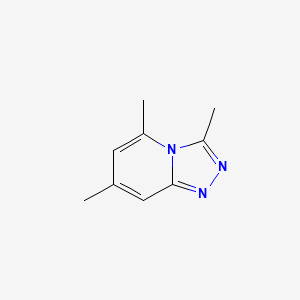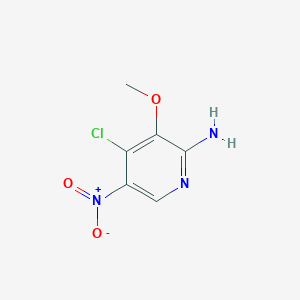
4-Chloro-3-methoxy-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methoxy-5-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O3 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-5-nitropyridin-2-amine typically involves the nitration of 4-chloro-3-methoxypyridine followed by amination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 4-chloro-3-methoxy-5-aminopyridine.
Oxidation: Formation of 4-chloro-3-hydroxy-5-nitropyridin-2-amine.
Scientific Research Applications
4-Chloro-3-methoxy-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitropyridin-2-amine
- 2-Amino-4-chloro-3-nitropyridine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
Uniqueness
4-Chloro-3-methoxy-5-nitropyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro, methoxy, and nitro groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H6ClN3O3 |
|---|---|
Molecular Weight |
203.58 g/mol |
IUPAC Name |
4-chloro-3-methoxy-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6ClN3O3/c1-13-5-4(7)3(10(11)12)2-9-6(5)8/h2H,1H3,(H2,8,9) |
InChI Key |
SOZIVDAPEHYIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


